3-(3,4-Dimethylphenyl)-3-pentanol

Description

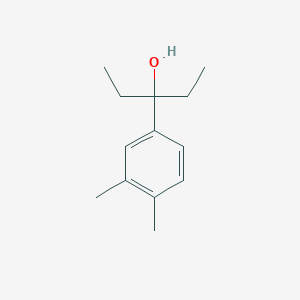

3-(3,4-Dimethylphenyl)-3-pentanol is a tertiary alcohol featuring a pentanol backbone substituted at the 3-position with a 3,4-dimethylphenyl group. This compound is synthesized via palladium-catalyzed C–H olefination followed by hydrolysis, yielding allyl acetates as intermediates (e.g., 3-(3,4-dimethylphenyl)allyl acetate) . The synthetic route produces colorless oils with yields ranging from 53% to 74%, and structural confirmation is achieved through $^1$H NMR spectroscopy .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-13(14,6-2)12-8-7-10(3)11(4)9-12/h7-9,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXRQKONBNGMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-(3,4-Dimethylphenyl)-3-pentanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.

Industry: It is used in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethylphenyl)-3-pentanol exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-(3,4-Dimethylphenyl)-3-pentanol with structurally related compounds:

Key Observations:

- Heterocyclic Analog : The chloropyridinyl derivative () exhibits a higher melting point (201–202°C) due to enhanced intermolecular interactions from the chlorine atom and aromatic heterocycle .

- Simpler Alcohols: 3-Pentanol (C$5$H${12}$O) lacks aromatic substituents, resulting in lower molecular weight and higher volatility (bp 116–118°C) .

Reactivity and Functionalization

- This compound: The tertiary alcohol group and aromatic methyl substituents make it less reactive toward nucleophilic substitution compared to primary alcohols. However, the allyl acetate intermediate (from synthesis) can undergo further functionalization, such as hydrolysis or cross-coupling reactions .

- 3-(2-Chloropyridin-4-yl) Analog : The acrylic acid moiety and chloropyridinyl group enable participation in condensation or cyclization reactions, relevant to agrochemical synthesis .

Biological Activity

3-(3,4-Dimethylphenyl)-3-pentanol is an organic compound with potential biological activity that has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18O

- Molecular Weight : 194.28 g/mol

- IUPAC Name : this compound

The compound features a pentanol backbone with a dimethylphenyl substituent, which influences its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has the ability to inhibit the growth of certain bacterial strains.

- Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, indicating potential as an antitumor agent.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with various receptors, altering signaling pathways that regulate cell proliferation and apoptosis.

- Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, contributing to its protective effects against cellular damage.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity :

- A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

- Cytotoxic Effects :

- Anti-inflammatory Activity :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.